molecular formula C7H6N2 B12053163 (7-(1)N)-1H-pyrrolo[2,3-b]pyridine

(7-(1)N)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12053163
M. Wt: 119.13 g/mol
InChI Key: MVXVYAKCVDQRLW-VJJZLTLGSA-N
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Description

(7-(1)N)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(1)N)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. This reaction proceeds through a cyclization mechanism to form the desired pyrrolo[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-(1)N)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyridine N-oxides, while reduction can produce dihydropyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

(7-(1)N)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-(1)N)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrrolo[3,2-b]pyridine
  • 1H-pyrrolo[2,3-c]pyridine

Uniqueness

(7-(1)N)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H6N2

Molecular Weight

119.13 g/mol

IUPAC Name

1H-pyrrolo[2,3-b](115N)pyridine

InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)/i8+1

InChI Key

MVXVYAKCVDQRLW-VJJZLTLGSA-N

Isomeric SMILES

C1=CC2=C(NC=C2)[15N]=C1

Canonical SMILES

C1=CC2=C(NC=C2)N=C1

Origin of Product

United States

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